BMS-986139
描述
属性
分子式 |
C30H25F4N5O4 |
|---|---|
分子量 |
595.55 |
IUPAC 名称 |
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H25F4N5O4/c1-29(2,28-36-15-42-39-28)38-25(40)18-6-4-5-17(13-18)20-14-21-23(26(41)35-3)24(16-7-9-19(31)10-8-16)43-27(21)37-22(20)11-12-30(32,33)34/h4-10,13-15H,11-12H2,1-3H3,(H,35,41)(H,38,40) |
InChI 键 |
AZUHPIPRWNNVET-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC=C(F)C=C2)OC3=NC(CCC(F)(F)F)=C(C4=CC=CC(C(NC(C)(C5=NOC=N5)C)=O)=C4)C=C31)NC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS986139; BMS 986139; BMS-986139 |
产品来源 |
United States |
Preclinical Development Challenges and Subsequent Analog Development
Identification of Preclinical Limiting Factors for BMS-986139
The progression of this compound as a preclinical candidate was hampered by significant challenges related to its metabolic profile and physical properties sci-hub.senih.gov.
Metabolic Instability and High Clearance
A primary limiting factor for this compound was its poor metabolic stability and high clearance sci-hub.senih.gov. High clearance indicates that the compound was rapidly eliminated from the body, which could lead to insufficient drug exposure and necessitate frequent dosing or higher doses to achieve therapeutic levels sci-hub.semedchemexpress.com. Metabolic instability refers to the compound's susceptibility to degradation by metabolic enzymes, particularly in the liver, leading to a short half-life sci-hub.semedchemexpress.com. These issues were identified through structure-activity relationship (SAR) studies sci-hub.se.
Bioactivation Concerns
Concerns regarding bioactivation were another challenge encountered during the preclinical assessment of this compound sci-hub.senih.gov. Bioactivation refers to the metabolic transformation of a compound into reactive intermediates that can potentially cause toxicity, such as drug-induced liver injury nih.gov. This was a critical consideration for a drug intended for chronic use in patients with liver disease nih.gov.
Strategic Adaptation through Deuterium (B1214612) Incorporation to Overcome Limitations
To address the metabolic instability and high clearance observed with this compound, a strategic adaptation involving the incorporation of deuterium was pursued sci-hub.senih.govmedkoo.comhodoodo.comtocris.com. Deuterium, a heavier isotope of hydrogen, forms stronger bonds with carbon atoms than protium (B1232500) (normal hydrogen) medchemexpress.com. Replacing metabolically labile hydrogen atoms with deuterium can slow down the rate of enzymatic cleavage at those positions, thereby improving metabolic stability and increasing the compound's half-life in biological systems sci-hub.semedchemexpress.commedkoo.comhodoodo.com. This approach aimed to reduce the metabolic rate at "soft spots" in the molecule, leading to more favorable pharmacokinetic properties sci-hub.senih.govmedkoo.comhodoodo.com.
Development and Preclinical Profile of BMT-052 (Deuterated Analog of this compound)
Through iterative SAR studies and the strategic incorporation of deuterium, BMT-052 was identified as a second-generation pan-genotypic HCV NS5B polymerase inhibitor nih.govmedkoo.comhodoodo.comtocris.com. BMT-052 is structurally similar to this compound but includes deuterium modifications medkoo.com.
Improved Metabolic Stability and Antiviral Efficacy of BMT-052
BMT-052 demonstrated significant improvements in metabolic stability compared to its non-deuterated counterpart, this compound sci-hub.semedkoo.comhodoodo.com. This improvement was evidenced by longer half-lives in liver microsomes, indicating a reduced metabolic rate medkoo.comhodoodo.com. The enhanced metabolic stability of BMT-052 contributed to a more favorable pharmacokinetic profile, with low clearance, a moderate volume of distribution, and good oral bioavailability across preclinical species such as rat, dog, and cynomolgus monkey hodoodo.com.
In terms of antiviral efficacy, BMT-052 maintained potent pan-genotype HCV inhibition medkoo.comhodoodo.com. While this compound exhibited EC50 values of 9 and 3 nM against HCV NS5B enzyme, BMT-052 showed escalating HCV NS5B enzyme inhibition with EC50 values of 4 and 4 nM sci-hub.se. This suggests that the deuterium incorporation successfully addressed the metabolic challenges without compromising the compound's antiviral potency sci-hub.se.
The improvements in physiochemical properties, including better solubility, also provided a potential means to overcome the microcrystallization problems observed with this compound during IND toxicology studies medkoo.com.
Table 1: Comparative Antiviral Efficacy of this compound and BMT-052 against HCV NS5B
| Compound | HCV NS5B Enzyme Inhibition (EC50) |
| This compound | 9 & 3 nM sci-hub.se |
| BMT-052 | 4 & 4 nM sci-hub.se |
Table 2: Preclinical Pharmacokinetic Profile of BMT-052
| PK Parameter | Observation Across Rat, Dog, and Cynomolgus Monkey |
| Clearance (Cl) | Low hodoodo.com |
| Volume of Distribution (Vss) | Moderate hodoodo.com |
| Oral Bioavailability (F%) | Good hodoodo.com |
The chemical compound this compound represents a significant stride in the development of pan-genotypic inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase. Despite its initial promise as a preclinical candidate, its development encountered several challenges, leading to the subsequent design and development of its analog, BMT-052, which demonstrated enhanced properties.
Comparative Preclinical Pharmacokinetics of Bmt 052 Versus Bms 986139
The development of BMT-052 aimed to address the pharmacokinetic limitations of its predecessor, BMS-986139. This compound was characterized by poor oral bioavailability and high clearance researchgate.netmedkoo.comnih.gov. In contrast, BMT-052 exhibited enhanced pharmacokinetic properties and improved oral bioavailability in preclinical studies, particularly in rat models medkoo.comdovepress.com.
The strategic incorporation of deuterium (B1214612) in BMT-052 led to a notable improvement in its metabolic stability researchgate.netnih.govnih.gov. This included an increased half-life in liver microsomes, which effectively reduced the metabolic rate of the compound nih.gov. While specific numerical comparative data for parameters such as half-life, clearance, and bioavailability for both compounds are not extensively detailed in the available literature, the qualitative improvements in BMT-052's pharmacokinetic profile are consistently highlighted.
Table 1: Comparative Preclinical Pharmacokinetics (Qualitative Summary)
| Property | This compound | BMT-052 |
| Oral Bioavailability | Poor researchgate.netmedkoo.comnih.gov | Enhanced in rat models medkoo.comdovepress.com |
| Clearance | High researchgate.netmedkoo.comnih.gov | Improved (lower metabolic rate) nih.gov |
| Metabolic Stability | Issues encountered researchgate.netmedkoo.comnih.gov | Improved due to deuterium incorporation; increased half-life in liver microsomes researchgate.netnih.govnih.gov |
| Preclinical Status | Preclinical candidate; ineffective in Phase I due to microcrystallization researchgate.netmedkoo.comnih.govnih.gov | Potential clinical candidate researchgate.netnih.gov |
Physicochemical Property Enhancements in Bmt 052 E.g., Log D, Melting Point, Solubility
A significant aspect of BMT-052's development was the enhancement of its physicochemical properties, particularly in addressing the microcrystallization issues that plagued BMS-986139 medkoo.com. The improvements in solubility and other physicochemical attributes of BMT-052 provided a potential solution to the microcrystallization problems observed during the Investigational New Drug (IND) toxicology studies of this compound medkoo.com.
For BMT-052, its LogP value has been reported as 4.9 nih.gov. Furthermore, BMT-052 has been noted to be soluble in DMSO medkoo.com. These improved physicochemical characteristics contribute to its more favorable preclinical profile compared to this compound.
Table 2: Comparative Physicochemical Properties
| Property | This compound | BMT-052 |
| LogP | Not specified in available data | 4.9 nih.gov |
| Solubility | Contributed to microcrystallization problems researchgate.netmedkoo.comnih.gov | Soluble in DMSO; improved solubility medkoo.com |
| Melting Point | Not specified in available data | Not specified in available data |
| Crystallization | Microcrystallization problems in toxicological studies researchgate.netmedkoo.comnih.gov | Improvements in physicochemical properties helped overcome microcrystallization problems medkoo.com |
Preclinical Pharmacological Characterization of Bms 986139
In Vitro Antiviral Efficacy Assessment
BMS-986139 was identified as a pan-genotypic inhibitor of the HCV NS5B polymerase, targeting the primer grip site rsc.orgnih.gov.
HCV Replicon Cell Line Susceptibility (EC50/IC50 Values)
Preclinical studies demonstrated that this compound exhibits potent inhibitory activity against HCV replicon cell lines. Specifically, the compound showed an EC50 value of 9 nM against genotype 1b and 3 nM against genotype 1a nih.gov.
Table 1: In Vitro Antiviral Efficacy of this compound Against HCV Replicon Cell Lines
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 3 |
| Genotype 1b | 9 |
Evaluation against Drug-Resistant Variants
While the development of direct-acting antiviral agents (DAAs) for HCV has often been challenged by the rapid emergence of drug-resistant variants with monotherapy, necessitating combination therapies, specific preclinical data detailing the evaluation of this compound against known drug-resistant variants is not explicitly available in the provided information nih.gov. The compound was developed as a pan-genotypic inhibitor, indicating broad activity across different HCV genotypes rsc.orgnih.gov.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
During the development of this compound, several ADME-related challenges were encountered, including issues with metabolic stability and human serum shift rsc.orgnih.govproteopedia.orgrcsb.orgpdbj.org. These challenges were addressed and overcome through structure-activity relationship (SAR) studies, leading to the selection of this compound as a preclinical candidate rsc.orgnih.gov.
Metabolic Stability in Liver Microsomes (e.g., Human and Cynomolgus Monkey Liver Microsomes)
Metabolic stability was identified as a key challenge during the optimization of compounds leading to this compound rsc.orgnih.govproteopedia.orgrcsb.orgpdbj.org. Through iterative SAR studies, these metabolic stability issues were reportedly overcome, culminating in the selection of this compound as a preclinical candidate rsc.orgnih.gov. While specific quantitative data (e.g., half-lives or intrinsic clearance) for this compound in human and cynomolgus monkey liver microsomes are not detailed, the successful overcoming of these challenges implies that the selected compound possessed an acceptable metabolic stability profile for progression into preclinical studies rsc.orgnih.gov. Subsequent research on a second-generation compound, BMT-052 (a deuterated analogue of this compound), further improved metabolic stability in human and cynomolgus monkey liver microsomes, suggesting that while this compound was deemed acceptable, there was room for further optimization in its class nih.gov.
Plasma Protein Binding Characteristics
Plasma protein binding (PPB) is a crucial ADME characteristic that influences the free concentration of a drug available to exert its pharmacological effect bioanalysis-zone.comnih.govsygnaturediscovery.com. While explicit numerical values for the plasma protein binding of this compound are not provided in the available data, the compound's development involved addressing a "high human serum shift" rsc.orgnih.govproteopedia.orgrcsb.orgpdbj.org. This indicates that the interaction of this compound with serum components, including plasma proteins, was a factor considered and optimized during its preclinical characterization rsc.org.
Assessment of Human Serum Shift
A "high human serum shift" was identified as a significant challenge during the early development phases of this compound rsc.orgnih.govproteopedia.orgrcsb.orgpdbj.org. This phenomenon refers to a reduction in a compound's potency when tested in the presence of human serum, typically due to binding interactions with serum components, including plasma proteins. Through dedicated SAR efforts, this challenge was successfully overcome, which was critical for the selection of this compound as a preclinical candidate rsc.orgnih.gov.
Preclinical Pharmacokinetic (PK) Studies in Animal Models
Preclinical pharmacokinetic studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and eliminated in various animal species, providing insights into its potential behavior in humans. For this compound, its development phase was characterized by efforts to improve its pharmacokinetic properties.
Oral Bioavailability (F%) in Rodent and Non-Rodent Species (e.g., Rat, Dog, Cynomolgus Monkey)
Initial development of compounds related to this compound encountered challenges, including poor oral bioavailability. Through extensive structure-activity relationship (SAR) studies, these issues were addressed, ultimately leading to the selection of this compound as a preclinical candidate. nih.govinvivochem.cn While the research indicates that improvements in oral bioavailability were achieved, specific quantitative oral bioavailability (F%) values for this compound in rodent (e.g., rat) and non-rodent (e.g., dog, cynomolgus monkey) species are not explicitly detailed in the available search results.
Clearance (Cl) and Volume of Distribution (Vss) Determination
Similar to oral bioavailability, high clearance was identified as a significant challenge during the early stages of this compound's development. nih.govinvivochem.cn The successful selection of this compound as a preclinical candidate implies that strategies were implemented to mitigate these high clearance rates. However, precise quantitative values for clearance (Cl) and steady-state volume of distribution (Vss) for this compound in preclinical species are not provided in the currently available information.
Half-Life Determination in Preclinical Species
The metabolic stability of this compound was another area that presented challenges during its development. nih.govinvivochem.cn This suggests that the compound might have exhibited a relatively short half-life due to rapid metabolism. In fact, a deuterated analog, BMT-052, was developed from this compound specifically to enhance its metabolic stability and, consequently, its half-life. invivochem.cn Despite these insights, specific half-life values for this compound in various preclinical species are not explicitly detailed in the provided search results.
Summary of Preclinical PK Challenges and Resolution for this compound
| PK Parameter | Initial Challenge | Resolution/Outcome |
| Oral Bioavailability (F%) | Poor oral bioavailability | Overcome through SAR studies, leading to selection as preclinical candidate. nih.govinvivochem.cn |
| Clearance (Cl) | High clearance | Overcome through SAR studies, leading to selection as preclinical candidate. nih.govinvivochem.cn |
| Metabolic Stability / Half-life | Metabolic instability | Addressed through SAR studies; led to development of deuterated analog BMT-052 for improved stability. nih.govinvivochem.cn |
Preclinical Pharmacodynamic (PD) Studies
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug and its mechanism of action. For this compound, its pharmacodynamic profile is centered on its antiviral activity against HCV.
Relationship between Preclinical Exposure and Target Modulation
This compound functions as a pan-genotype inhibitor of HCV NS5B polymerase, achieving its effect by binding to the primer grip site. nih.govinvivochem.cn In in vitro studies, this compound has demonstrated potent inhibitory activity against HCV NS5B polymerase, with reported EC50 values of 9 and 3 nM. invivochem.cn A challenge encountered during its development was a "high human serum shift," which can impact the free drug concentration available for target modulation in vivo. nih.govinvivochem.cn While its in vitro potency is established, detailed preclinical data specifically outlining the quantitative relationship between systemic exposure levels of this compound in animal models and the degree of HCV NS5B polymerase inhibition or target modulation in vivo are not explicitly provided in the search results.
Efficacy in Relevant Animal Models of HCV Infection (if available)
This compound was selected as a preclinical candidate, indicating that it demonstrated sufficient promise in early studies to warrant further investigation. nih.govinvivochem.cn However, the available information does not detail specific efficacy outcomes for this compound in relevant animal models of HCV infection. While various animal models for HCV research exist, including chimpanzees, transgenic mice, and xenograft models, direct efficacy data for this compound within these models are not extensively reported in the provided sources. It is noted that this compound reportedly became "ineffective at the stage phase I due to microcrystallization problems in toxicological studies," which suggests its progression was impacted by formulation or related issues rather than a lack of preclinical efficacy. invivochem.cn
Future Research Directions for Bms 986139 Scaffold Based Inhibitors
Exploration of Novel Chemical Modifications for Enhanced Preclinical Profile
The core structure of BMS-986139 is ripe for novel chemical modifications aimed at optimizing its preclinical characteristics. A notable example of such modification is the development of BMT-052, a deuterated analog of this compound. The substitution of hydrogen with deuterium (B1214612) at specific metabolic sites led to increased metabolic stability. This modification also resulted in enhanced inhibition of the HCV NS5B enzyme, with an EC50 of 4 nM against both genotype 1a and 1b replicons nih.gov.
Investigation into Resistance Mechanisms and Strategies to Overcome Them
A significant hurdle in antiviral therapy is the emergence of drug resistance. For non-nucleoside inhibitors (NNIs) of NS5B that bind to the thumb site II, the same allosteric pocket as this compound, several resistance-associated variants (RAVs) have been identified. Key mutations that confer resistance include those at amino acid positions L419, M423, R422, and I482 researchgate.netnih.govmdpi.comnih.gov. The L419M and M423V mutations, in particular, have been shown to have a significant impact on inhibitor susceptibility nih.gov.
Understanding the molecular basis of these resistance mechanisms is paramount. Future research should focus on elucidating how these mutations alter the conformation of the binding pocket, thereby reducing the inhibitor's affinity. Strategies to overcome this resistance could involve the rational design of new analogs based on the this compound scaffold. These next-generation inhibitors could be designed to be more accommodating of mutations in the binding site or to establish interactions with residues that are highly conserved across different HCV genotypes and resistant strains.
Application of Advanced Computational and Structural Biology Techniques
Advanced computational and structural biology techniques are indispensable tools for accelerating the drug discovery process for this compound-based inhibitors. Molecular dynamics (MD) simulations can be employed to understand the dynamic interactions between the inhibitor and the NS5B polymerase at an atomic level. Such simulations can clarify the mechanisms of drug resistance conferred by mutations like M423T/I/V, L419M, R422K, and I482L researchgate.net.
Furthermore, techniques like e-pharmacophore modeling and virtual screening can be utilized to identify novel compounds with the potential to bind to the NS5B thumb site II plos.org. By combining random forest models, pharmacophore-based screening, and docking studies, it is possible to efficiently screen large chemical libraries to find new scaffolds that could serve as starting points for the development of future inhibitors plos.org. These computational approaches, guided by structural information, can rationalize structure-activity relationships and guide the design of new templates with improved activity and a better toxicity profile irbm.com.
Potential for Combination Therapies (preclinical context)
The standard of care for HCV infection involves combination therapy with direct-acting antivirals (DAAs) that target different viral proteins. In a preclinical setting, it is crucial to evaluate the potential of this compound and its analogs in combination with other anti-HCV agents. Studies with other NS5B inhibitors, such as BMS-791325, have demonstrated additive or synergistic activity when combined with NS3 protease inhibitors, NS5A inhibitors, and other classes of NS5B inhibitors like nucleoside analogs nih.gov. This provides a strong rationale for exploring similar combinations for this compound-based compounds.
Preclinical investigations should assess the in vitro antiviral activity of these combinations against various HCV genotypes and resistant strains. The goal is to identify regimens that not only exhibit synergy but also present a high barrier to the development of resistance. The combination of an NS5A inhibitor with a cyclophilin inhibitor has been shown to result in an additive anti-HCV effect in vivo, supporting the concept of combining agents with distinct mechanisms of action semanticscholar.org.
Development of Next-Generation NS5B Inhibitors from this Class
The this compound scaffold serves as an excellent starting point for the development of next-generation NS5B inhibitors. The knowledge gained from SAR studies, resistance profiling, and computational modeling can be integrated to design novel compounds with superior properties. The development of BMT-052, the deuterated analog of this compound, exemplifies a step in this direction, showcasing improved metabolic stability and enhanced potency nih.gov.
Future efforts should focus on creating inhibitors with pan-genotypic activity, a high barrier to resistance, and an excellent safety profile. Structure-based design will be instrumental in modifying the core structure to optimize interactions within the thumb site II pocket of the NS5B polymerase across different HCV genotypes. The discovery of new templates, such as 1H-benzo[de]isoquinoline-1,3(2H)-diones, as allosteric inhibitors of the NS5B thumb domain site II, highlights the ongoing potential for innovation in this class of antivirals irbm.com.
常见问题
Q. What is the mechanism of action of BMS-986139 in inhibiting HCV NS5B polymerase, and how does its pan-genotypic efficacy differ from genotype-specific inhibitors?
this compound targets the primer grip site of HCV NS5B polymerase, disrupting viral RNA replication. Its pan-genotypic activity stems from structural conservation across HCV genotypes, validated through enzymatic assays and crystallography studies. Methodologically, researchers should employ in vitro polymerase inhibition assays (e.g., fluorescence-based RNA synthesis inhibition) and comparative genomic analysis to confirm broad-spectrum efficacy .
Q. How was this compound identified as a preclinical candidate despite early challenges in metabolic stability and bioavailability?
Initial SAR studies focused on optimizing the compound’s scaffold to mitigate high clearance and bioactivation. Researchers used deuterium isotope effects and prodrug strategies to enhance metabolic stability, validated via hepatocyte stability assays and pharmacokinetic (PK) profiling in animal models. Key methodological steps include in vitro microsomal stability testing and dose-proportionality studies in rodents .
Q. What experimental design considerations are critical for evaluating this compound’s efficacy in preclinical toxicology studies?
Researchers must address microcrystallization risks, observed in toxicological studies, by incorporating solubility-enhancing formulations (e.g., amorphous solid dispersions) and monitoring renal toxicity markers. Methodologies include polarized light microscopy for crystal detection and repeated-dose PK/PD studies in multiple species to assess dose-limiting toxicities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions between this compound’s in vitro potency and in vivo efficacy?
Discrepancies often arise from serum protein binding or tissue-specific metabolism. Advanced SAR strategies involve:
- Deuterium incorporation to reduce oxidative metabolism (e.g., BMT-052, a deuterated analog of this compound with improved metabolic stability) .
- Human serum shift assays to quantify protein-binding effects on EC₅₀ values .
- Physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration .
Q. What methodological frameworks are recommended for analyzing contradictory data in this compound’s resistance profiling studies?
Contradictions (e.g., conflicting resistance mutation patterns across genotypes) require:
- Iterative hypothesis testing : Replicate resistance selection assays under varying selective pressures (e.g., subtherapeutic drug concentrations) .
- Principal contradiction analysis : Identify the dominant mutation driving resistance (e.g., S282T in NS5B) and contextualize secondary mutations as compensatory .
Q. How should researchers design combination therapy studies to assess this compound’s synergy with direct-acting antivirals (DAAs)?
Use a factorial design to test pairwise combinations with DAAs (e.g., NS5A inhibitors):
Q. What statistical approaches are optimal for reconciling this compound’s in vitro-to-in vivo translation gaps in efficacy metrics?
Apply allometric scaling to extrapolate animal PK data to humans, complemented by Bayesian hierarchical models to account for inter-species variability. Use Hill equation modeling to correlate in vitro EC₅₀ values with in vivo viral load reduction .
Q. How can structural modifications of this compound address its high human serum shift while retaining potency?
Strategies include:
- Deuterium labeling : Reduces metabolic clearance without altering target binding (e.g., BMT-052) .
- Prodrug derivatization : Enhances solubility and reduces serum protein binding (e.g., phosphate ester prodrugs) .
- Co-crystallization studies : Identify binding poses resistant to serum interference .
Methodological Guidelines
- Data Validation : Cross-validate in vitro findings with orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Contradiction Resolution : Prioritize principal contradictions (e.g., dominant resistance mutations) over secondary factors using weighted statistical models .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including full characterization of ≥5 critical compounds in the main text and supplementary data for others .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
